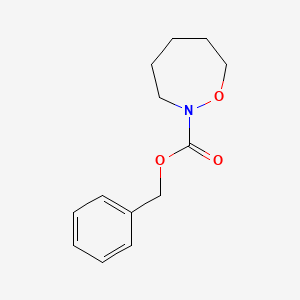![molecular formula C6H4BrNO2 B6234778 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine CAS No. 1367820-78-7](/img/new.no-structure.jpg)
5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine is a heterocyclic compound that contains a bromine atom attached to a pyridine ring fused with a dioxole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine typically involves the bromination of 2H-[1,3]dioxolo[4,5-b]pyridine. One common method is to react 2H-[1,3]dioxolo[4,5-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用机制
The mechanism of action of 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.
相似化合物的比较
Similar Compounds
2H-[1,3]dioxolo[4,5-b]pyridine: The parent compound without the bromine atom.
5-chloro-2H-[1,3]dioxolo[4,5-b]pyridine: A similar compound with a chlorine atom instead of bromine.
5-fluoro-2H-[1,3]dioxolo[4,5-b]pyridine: A fluorinated analog.
Uniqueness
5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications, offering different properties compared to its halogenated analogs.
属性
CAS 编号 |
1367820-78-7 |
|---|---|
分子式 |
C6H4BrNO2 |
分子量 |
202 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



